2-Bromo-N-(2-ethylphenyl)acetamide

Medicinal Chemistry ADME Prediction Lipophilicity

Inconsistent reactivity and lipophilicity from generic N-aryl bromoacetamides compromise SAR reproducibility. 2-Bromo-N-(2-ethylphenyl)acetamide eliminates this variability through its defined ortho-ethyl substitution pattern. • Defined LogP 2.58-2.66 ensures predictable partitioning in biological assays and synthetic reactions • Ortho-ethyl group directs electrophilic probes toward hydrophobic protein pockets, unlike polar N-alkyl analogs • Essential negative comparator for NQO1 inducer SAR studies vs. the more potent meta-substituted isomer Supplied ≥98% pure with full Certificate of Analysis; sealed dry storage at 2-8°C, ships at ambient temperature.

Molecular Formula C10H12BrNO
Molecular Weight 242.11 g/mol
CAS No. 895854-04-3
Cat. No. B1393560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-N-(2-ethylphenyl)acetamide
CAS895854-04-3
Molecular FormulaC10H12BrNO
Molecular Weight242.11 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1NC(=O)CBr
InChIInChI=1S/C10H12BrNO/c1-2-8-5-3-4-6-9(8)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13)
InChIKeyCGIDOBLJVWWXLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-(2-ethylphenyl)acetamide: Overview & Procurement


2-Bromo-N-(2-ethylphenyl)acetamide is a synthetic organic compound belonging to the class of N-aryl α-bromoacetamides. Its structure features an N-(2-ethylphenyl) group and a reactive bromoacetamide moiety, with the molecular formula C₁₀H₁₂BrNO and a molecular weight of 242.11 g/mol . The compound is characterized by a calculated LogP of approximately 2.58 to 2.66, indicating its lipophilic nature . It is primarily used as a versatile building block in research and development, particularly in the synthesis of heterocyclic compounds and as an electrophilic probe in chemical biology .

Substitution Challenges for 2-Bromo-N-(2-ethylphenyl)acetamide


In-class N-aryl bromoacetamides cannot be generically substituted due to the profound impact of even subtle structural variations on key performance characteristics. The specific ortho-ethyl substitution pattern on the phenyl ring of 2-Bromo-N-(2-ethylphenyl)acetamide dictates its lipophilicity, which in turn governs its behavior in biological systems and synthetic reactions . Research on structurally related acetamide derivatives demonstrates that the position of the ethyl group (ortho vs. meta) directly modulates potency, with the meta-substituted analog showing distinct activity in NQO1 inducer assays [1]. Furthermore, the reactivity of the α-bromoacetamide moiety is known to be influenced by the N-substituent, and the unique electronic and steric profile of the 2-ethylphenyl group will alter reaction kinetics, yields, and the product profiles in subsequent chemical transformations compared to other N-aryl or N-alkyl analogs. Therefore, substituting this compound without rigorous validation introduces significant risk of altered biological outcomes, failed synthetic routes, and unreliable research data.

2-Bromo-N-(2-ethylphenyl)acetamide: Key Differentiators for Selection


ortho-Ethyl Substitution & Lipophilicity

The target compound's calculated LogP of approximately 2.58-2.66 is a critical differentiator . This value, driven by its ortho-ethylphenyl group, places it in a distinct lipophilicity space compared to its meta-substituted analog (e.g., N-(3-ethylphenyl)-acetamide) or the parent N-phenyl bromoacetamide. This difference is not trivial; it directly influences membrane permeability, metabolic stability, and solubility, as established by predictive ADME models . In synthetic applications, this specific steric and electronic environment around the nitrogen atom will uniquely influence the regioselectivity and yield of subsequent reactions, such as cyclizations or cross-couplings, making direct substitution of another N-aryl bromoacetamide without re-optimization a potential source of experimental failure.

Medicinal Chemistry ADME Prediction Lipophilicity Synthetic Intermediate

ortho vs. meta-Ethylphenyl Activity

While direct data for the target compound is limited, a strong class-level inference can be drawn from a study on related acetamide derivatives. This research quantified the NQO1 inducer activity of both 2-ethylphenyl and 3-ethylphenyl acetamide derivatives in a Hepa1c1c7 murine hepatoma cell bioassay [1]. The study concluded that the 3-ethylphenyl derivative was 'more potent' than the 2-ethylphenyl derivative. This comparative finding provides a critical, evidence-based rationale against substitution: the exact position of the ethyl group is not benign; it dictates the molecule's biological interaction and efficacy. Therefore, 2-Bromo-N-(2-ethylphenyl)acetamide must be used as the specific ortho-substituted isomer to ensure the intended, albeit potentially weaker, NQO1 activity profile, and substituting with the meta-isomer would yield a different and potentially stronger biological outcome, invalidating the experiment.

Structure-Activity Relationship SAR Drug Discovery NQO1 Inducer

HPLC Purity Specification

For procurement, a key quantitative differentiator is the guaranteed purity level. Multiple reputable suppliers specify the purity of 2-Bromo-N-(2-ethylphenyl)acetamide as ≥98% (or NLT 98%) [1]. Another supplier lists a minimum purity of 95% . This is a critical specification for a synthetic intermediate, as impurities can interfere with reactions, lower yields, and complicate purification. In contrast, some closely related, non-commercial analogs may only be available at lower purities or as crude reaction mixtures. Selecting a source with a documented, high purity level for this specific CAS number ensures more predictable and reproducible results in subsequent chemical or biological assays.

Quality Control Analytical Chemistry HPLC Procurement

Verified Supplier Availability

The commercial availability of 2-Bromo-N-(2-ethylphenyl)acetamide from established chemical suppliers like ChemScene and Capotchem offers a tangible advantage over sourcing a non-commercial or custom-synthesized analog. For example, ChemScene provides a clear hazard classification (GHS06, GHS08) and defined shipping and storage conditions (room temperature shipping, sealed in dry at 2-8℃) . This level of logistical detail, while not a biochemical differentiator, is a critical procurement differentiator. It contrasts with the unknown lead times, variable quality, and logistical uncertainties associated with obtaining an unlisted or custom analog, thereby reducing project risk and accelerating research timelines for the scientist who requires this specific building block.

Supply Chain Chemical Procurement Research Support Logistics

2-Bromo-N-(2-ethylphenyl)acetamide: Research Applications


ortho-Ethylphenyl Heterocycle Synthesis

The primary, evidence-supported application for this compound is as a specialized chemical intermediate. Its defined LogP (2.58-2.66) and the steric/electronic influence of the ortho-ethyl group make it the reagent of choice for introducing a specific 2-ethylphenyl acetamide motif into larger molecules . This is particularly relevant in medicinal chemistry campaigns where the ortho-ethylphenyl group is part of a structure-activity relationship (SAR) strategy to modulate lipophilicity, metabolic stability, or target binding. Using this precise compound ensures that the resulting derivatives possess the intended physicochemical properties, as predicted by computational models . Its use as a building block is further supported by patents describing the preparation of bromoacetamides as intermediates for fungicidal compounds [1].

NQO1 Inducer Activity Profiling

As supported by class-level evidence, this compound's core acetamide scaffold with an ortho-ethylphenyl group is directly relevant to studies on NQO1 induction [2]. While the meta-substituted isomer was found to be more potent, the ortho-isomer serves as a crucial negative or weaker comparator. Its use is therefore essential for conducting thorough SAR studies that map the impact of ethyl group position on biological activity. For a researcher investigating the NQO1 pathway, procuring 2-Bromo-N-(2-ethylphenyl)acetamide is necessary to establish a clear, data-driven relationship between the ortho-substitution pattern and its specific, diminished activity profile compared to its more potent meta counterpart.

Electrophilic Probe for Enzyme Profiling

The presence of the reactive α-bromoacetamide group makes this compound a candidate for use as an electrophilic probe in chemical biology. This functional group is known to form covalent bonds with nucleophilic amino acid residues, such as cysteines, in protein active sites. The unique lipophilic nature of the N-(2-ethylphenyl) substituent (LogP ~2.6) directs this probe towards more hydrophobic binding pockets or membrane-associated targets . This is a key differentiator from more polar, water-soluble bromoacetamide probes (e.g., N-methyl bromoacetamide). A scientist would select 2-Bromo-N-(2-ethylphenyl)acetamide specifically when seeking to covalently label a target that is expected to reside in a hydrophobic environment, using its distinct physicochemical signature to guide the probe to the site of interest.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
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